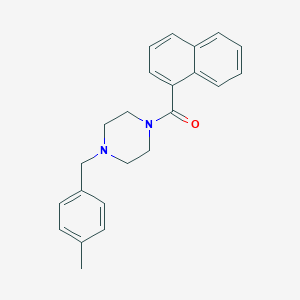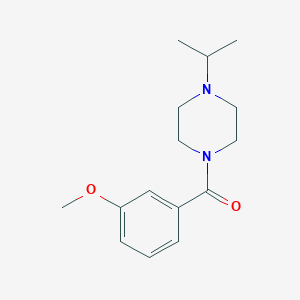
1-(Phenylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Phenylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine, also known as PTP, is a piperazine derivative that has been studied for its potential pharmacological properties. PTP has been shown to have a variety of effects on the central nervous system, including potential anti-inflammatory and anti-cancer properties. In
Mécanisme D'action
The exact mechanism of action of 1-(Phenylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine is not fully understood, but it is thought to act on the central nervous system by modulating the activity of certain neurotransmitters. 1-(Phenylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in the inflammatory response. Additionally, 1-(Phenylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been shown to inhibit the activity of certain kinases, which may be involved in the development and progression of cancer.
Biochemical and Physiological Effects:
1-(Phenylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, 1-(Phenylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been shown to have potential neuroprotective effects, which may make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 1-(Phenylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been shown to have potential analgesic properties, which may make it a potential treatment for chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(Phenylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been shown to have a variety of potential therapeutic effects, which makes it a versatile compound for studying various diseases and conditions. However, one limitation of using 1-(Phenylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 1-(Phenylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine. One area of research could be to further investigate its potential anti-inflammatory and anti-cancer properties, particularly in the treatment of breast cancer. Additionally, further research could be done to better understand its mechanism of action and potential neuroprotective effects. Finally, research could be done to develop more potent and selective analogs of 1-(Phenylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine for use in therapeutic applications.
Méthodes De Synthèse
The synthesis of 1-(Phenylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine involves the reaction of 3,4,5-trimethoxybenzylamine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with piperazine in the presence of a catalyst such as palladium on carbon. The final product is obtained by purification through column chromatography.
Applications De Recherche Scientifique
1-(Phenylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been studied for its potential therapeutic effects in a variety of diseases and conditions. It has been shown to have anti-inflammatory properties, which may make it a potential treatment for conditions such as rheumatoid arthritis and other inflammatory diseases. Additionally, 1-(Phenylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been shown to have potential anti-cancer properties, particularly in the treatment of breast cancer.
Propriétés
Nom du produit |
1-(Phenylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine |
|---|---|
Formule moléculaire |
C20H26N2O5S |
Poids moléculaire |
406.5 g/mol |
Nom IUPAC |
1-(benzenesulfonyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C20H26N2O5S/c1-25-18-13-16(14-19(26-2)20(18)27-3)15-21-9-11-22(12-10-21)28(23,24)17-7-5-4-6-8-17/h4-8,13-14H,9-12,15H2,1-3H3 |
Clé InChI |
GDIGEKKQCIDEQS-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{4-[1-(2-Methoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol](/img/structure/B249026.png)
![1-[1-(4-Ethylbenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B249028.png)
![2-{[4-(1-Azepanyl)-1-piperidinyl]methyl}-4-bromophenol](/img/structure/B249029.png)
![1-[1-(4-Ethoxybenzyl)-4-piperidinyl]azepane](/img/structure/B249031.png)
![1-[1-(3-Methoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249034.png)
![1-[1-(2-Methoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249035.png)
![1-[1-(4-Chlorobenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B249038.png)
![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(4-fluorobenzoyl)piperidine](/img/structure/B249041.png)

![N-methyl-2-(2-naphthyloxy)-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B249043.png)

![3-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B249045.png)

